molecular formula C14H18O5 B1325988 Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate CAS No. 898758-26-4

Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate

Cat. No.: B1325988
CAS No.: 898758-26-4
M. Wt: 266.29 g/mol
InChI Key: JWFVTVGKBRKLLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate is an organic compound that belongs to the class of phenylbutyrates It is characterized by the presence of a 2,5-dimethoxyphenyl group attached to a butyrate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate typically involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate. The reaction is carried out in the presence of a base such as piperidine and an acid catalyst like glacial acetic acid. The mixture is refluxed in benzene to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 4-(2,5-dimethoxyphenyl)butanoic acid.

    Reduction: Formation of ethyl 4-(2,5-dimethoxyphenyl)-4-hydroxybutyrate.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    2,5-Dimethoxy-4-ethylamphetamine: A psychedelic compound with similar structural features.

    2,5-Dimethoxy-4-bromoamphetamine: Another compound with a similar phenyl ring substitution pattern.

Uniqueness: Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate is unique due to its specific functional groups and the presence of an ester linkage. This structural uniqueness imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-4-19-14(16)8-6-12(15)11-9-10(17-2)5-7-13(11)18-3/h5,7,9H,4,6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFVTVGKBRKLLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645816
Record name Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-26-4
Record name Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.